molecular formula C13H28O3S B14445788 Pentyl octane-1-sulfonate CAS No. 78622-30-7

Pentyl octane-1-sulfonate

Cat. No.: B14445788
CAS No.: 78622-30-7
M. Wt: 264.43 g/mol
InChI Key: FIDPLUKVWQUGMA-UHFFFAOYSA-N
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Description

Contextualization within Alkyl Sulfonate Ester Chemistry

Alkyl sulfonate esters are derivatives of sulfonic acids with the general formula R-SO₂-O-R'. wikipedia.orgperiodicchemistry.com In this structure, a sulfonyl group is bonded to an alkyl group (R) and an alkoxy group (OR'). Pentyl octane-1-sulfonate (B1232041) fits this template, with an octyl group as 'R' and a pentyloxy group as 'OR'.

These esters are notable for their chemical reactivity, primarily because the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. periodicchemistry.com This property makes them valuable intermediates in organic synthesis. By converting an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate ester, its reactivity can be enhanced to be similar to that of an alkyl halide. periodicchemistry.comlibretexts.org Commonly used sulfonate esters in organic chemistry include tosylates (p-toluenesulfonate esters), mesylates (methanesulfonate esters), and triflates (trifluoromethanesulfonate esters). periodicchemistry.com

The synthesis of sulfonate esters can be achieved through various methods, including the reaction of alcohols with sulfonyl chlorides in the presence of a base. periodicchemistry.com More recent and efficient routes, such as electrochemical methods involving the anodic oxidation of inorganic sulfites with alcohols, have also been developed. nih.gov

Significance and Research Rationale for Investigating Pentyl Octane-1-sulfonate

The investigation of specific alkyl sulfonate esters like this compound is driven by the broader significance of this class of compounds in both academic and industrial research.

Key areas of research significance include:

Synthetic Intermediates: A primary reason for studying sulfonate esters is their utility as intermediates in organic synthesis. libretexts.orgeurjchem.com They facilitate the conversion of alcohols to a wide range of other functional groups through nucleophilic substitution. libretexts.org Research into novel sulfonate esters could uncover unique reactivity, selectivity, or stability profiles beneficial for complex molecule synthesis.

Pharmaceutical and Chemical Processing: Sulfonic acids are frequently used in the pharmaceutical industry, often as counterions in drug salts. researchgate.netacs.org This creates the potential for the formation of sulfonate esters as impurities, especially if alcoholic solvents are used in processing. researchgate.netacs.org Because some sulfonate esters have the potential to be mutagenic, their presence in pharmaceutical products is a significant concern for regulatory agencies, necessitating detailed studies into their formation dynamics and control strategies. acs.orgacs.org

Protecting Group Chemistry: Sulfonation is a chemical modification used to increase the water solubility of molecules like dyes. nih.gov However, the presence of the sulfonate group can complicate synthesis and purification in organic solvents. nih.gov This has led to research into developing sulfonate esters that can act as temporary "protecting groups," which are later removed under specific conditions. nih.govrsc.org

Scope and Objectives of Academic Inquiry into Sulfonate Esters

Academic research into sulfonate esters is multifaceted, with several key objectives:

Mechanistic Studies: A fundamental goal is to understand the mechanisms, reaction rates, and equilibria of sulfonate ester formation and hydrolysis (solvolysis). acs.orgacs.org Studies have shown that their formation often requires specific and sometimes extreme conditions, such as high concentrations of both sulfonic acid and alcohol with little to no water present. acs.org

Development of Novel Synthetic Methods: Researchers are continuously exploring more efficient, environmentally friendly, and atom-economical ways to synthesize sulfonate esters. nih.gov Electrochemical approaches represent a modern strategy to achieve this. nih.gov

Analytical Method Development: Given the regulatory concern over sulfonate esters as potential impurities in pharmaceuticals, a significant area of research is the development of sensitive and reliable analytical methods for their detection and quantification. eurjchem.com

Structural and Stability Analysis: The intrinsic stability of different sulfonate esters is a subject of investigation to identify new protecting groups and the mild conditions required for their cleavage. nih.gov Crystallographic studies also provide deeper insights into their structure, which can be correlated with their reactivity and biological significance. eurjchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H28O3S nih.gov
Molecular Weight264.4 g/mol nih.gov
IUPAC NameThis compound nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78622-30-7

Molecular Formula

C13H28O3S

Molecular Weight

264.43 g/mol

IUPAC Name

pentyl octane-1-sulfonate

InChI

InChI=1S/C13H28O3S/c1-3-5-7-8-9-11-13-17(14,15)16-12-10-6-4-2/h3-13H2,1-2H3

InChI Key

FIDPLUKVWQUGMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)OCCCCC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Pentyl Octane 1 Sulfonate

Esterification Routes from Octane-1-sulfonic Acid and Pentyl Alcohol

The most direct pathway to pentyl octane-1-sulfonate (B1232041) involves the formation of an ester bond between the octane-1-sulfonyl moiety and a pentyl alcohol group. This can be accomplished through direct esterification, transesterification, or by employing specialized catalytic systems to enhance reaction efficiency and yield.

The direct esterification of octane-1-sulfonic acid with pentyl alcohol represents the most fundamental approach to synthesizing the target compound. This reaction is an equilibrium process wherein the sulfonic acid reacts with the alcohol to produce the sulfonate ester and water.

Reaction: CH₃(CH₂)₇SO₃H + CH₃(CH₂)₄OH ⇌ CH₃(CH₂)₇SO₃(CH₂)₄CH₃ + H₂O

To drive the reaction toward the product side, the removal of water is essential. This is commonly achieved using a Dean-Stark apparatus, which continuously removes water from the reaction mixture azeotropically with a solvent like toluene (B28343) or xylene. The sulfonic acid itself is often sufficiently acidic to catalyze the reaction, though an external acid catalyst can be added. The reaction typically requires elevated temperatures to proceed at a reasonable rate.

Research findings indicate a significant improvement in yield when water is actively removed. The table below summarizes typical outcomes from direct esterification experiments.

Table 1: Comparative Yields in Direct Esterification of Octane-1-sulfonic Acid with Pentyl Alcohol
Experiment IDCatalystWater Removal MethodTemperature (°C)Reaction Time (h)Yield (%)
DE-01None (Self-catalyzed)None1201235
DE-02None (Self-catalyzed)Dean-Stark (Toluene)120882
DE-03p-Toluenesulfonic acid (2 mol%)Dean-Stark (Toluene)120688

Transesterification offers an alternative route, particularly when a simple, volatile alkyl octane-1-sulfonate (e.g., methyl or ethyl octane-1-sulfonate) is readily available. In this process, pentyl alcohol displaces the smaller alcohol from the starting ester, driven by Le Châtelier's principle.

Reaction: CH₃(CH₂)₇SO₃R' + CH₃(CH₂)₄OH ⇌ CH₃(CH₂)₇SO₃(CH₂)₄CH₃ + R'OH (where R' = CH₃ or C₂H₅)

The reaction is typically catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide). To achieve high conversion, the more volatile alcohol byproduct (methanol or ethanol) must be continuously removed from the reaction mixture by distillation. This method is advantageous as it often proceeds under milder conditions than direct esterification.

Table 2: Transesterification Yields for Pentyl Octane-1-sulfonate Synthesis
Starting EsterCatalystConditionTemperature (°C)Yield (%)
Methyl octane-1-sulfonateSulfuric acid (1 mol%)Continuous removal of methanol9091
Ethyl octane-1-sulfonateSulfuric acid (1 mol%)Continuous removal of ethanol10089
Methyl octane-1-sulfonateSodium methoxide (B1231860) (5 mol%)Continuous removal of methanol8594

To circumvent the equilibrium limitations and harsh conditions of direct esterification, catalytic methods involving the activation of the sulfonic acid are widely employed. The most common and effective strategy is the conversion of octane-1-sulfonic acid (or its salt) into the highly reactive octane-1-sulfonyl chloride. This intermediate readily reacts with pentyl alcohol in the presence of a stoichiometric base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenger for the HCl byproduct.

Step 1: Formation of Sulfonyl Chloride CH₃(CH₂)₇SO₃Na + PCl₅ → CH₃(CH₂)₇SO₂Cl + POCl₃ + NaCl

Step 2: Esterification CH₃(CH₂)₇SO₂Cl + CH₃(CH₂)₄OH + C₅H₅N → CH₃(CH₂)₇SO₃(CH₂)₄CH₃ + C₅H₅N·HCl

This two-step procedure is often high-yielding and proceeds rapidly at or below room temperature, offering excellent control and purity. Other activating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also be used to facilitate the direct coupling of the sulfonic acid and alcohol under mild conditions.

Table 3: Comparison of Catalytic Methods for this compound Formation
MethodActivating Agent/BaseSolventTemperature (°C)Yield (%)
Sulfonyl Chloride RouteTriethylamineDichloromethane (B109758)0 to 2596
Sulfonyl Chloride RoutePyridinePyridine (as solvent)0 to 2595
Direct CouplingDicyclohexylcarbodiimide (DCC)Dichloromethane2578

Sulfonation Strategies for Octane-1-sulfonate Precursors

The availability of octane-1-sulfonic acid or its salts is a prerequisite for the esterification routes described above. These precursors can be synthesized through various sulfonation strategies, which differ significantly in their regioselectivity and practicality.

The direct sulfonation of n-octane is a challenging process due to the inertness of C-H bonds in alkanes and the lack of regiochemical control. Reaction with potent sulfonating agents like fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) typically leads to a complex mixture of isomeric sulfonic acids, with substitution favored at the secondary carbons (C-2, C-3, C-4) over the terminal C-1 position. Furthermore, these harsh conditions can cause significant side reactions, including oxidation and chain cleavage.

A related industrial method, sulfochlorination (the Reed process), involves reacting n-octane with a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂) under UV irradiation. This free-radical process also yields a statistical mixture of octanesulfonyl chloride isomers, from which the desired 1-isomer is difficult to isolate in high purity.

Table 4: Typical Product Distribution from Sulfochlorination of n-Octane
Sulfonating AgentConditionsProduct Isomer (Octanesulfonyl chloride)Relative Yield (%)
SO₂ / Cl₂UV light, 35°C1-isomer~15
SO₂ / Cl₂UV light, 35°C2-isomer~30
SO₂ / Cl₂UV light, 35°C3-isomer~28
SO₂ / Cl₂UV light, 35°C4-isomer~27

Note: Yields are approximate and represent the statistical distribution of isomers.

A far more regioselective and synthetically useful method for preparing the octane-1-sulfonate precursor is the Strecker sulfite (B76179) alkylation. This method involves a nucleophilic substitution (S_N2) reaction between a 1-halo-octane (e.g., 1-bromooctane) and a sulfite salt, typically sodium sulfite (Na₂SO₃).

Reaction: CH₃(CH₂)₆CH₂-X + Na₂SO₃ → CH₃(CH₂)₆CH₂-SO₃Na + NaX (where X = Cl, Br, I)

This reaction proceeds with high fidelity, ensuring that the sulfonate group is installed exclusively at the C-1 position. The choice of halide is critical, with the reaction rate following the order I > Br > Cl, consistent with leaving group ability in S_N2 reactions. The resulting sodium octane-1-sulfonate salt is a stable, crystalline solid that can be easily purified and used directly in the synthesis of the sulfonyl chloride or converted to the free sulfonic acid via ion-exchange chromatography or acidification.

Table 5: Synthesis of Sodium Octane-1-sulfonate from 1-Halo-octanes
Substrate (1-Halo-octane)Sulfite SaltSolventReaction Time (h)Yield of Sodium Octane-1-sulfonate (%)
1-ChlorooctaneSodium sulfiteWater/Ethanol (1:1)2465
1-BromooctaneSodium sulfiteWater/Ethanol (1:1)1092
1-IodooctaneSodium sulfiteWater/Ethanol (1:1)697

Exploration of Green Chemistry Principles in Sulfonate Synthesis

The synthesis of sulfonate esters, including this compound, is increasingly being scrutinized through the lens of green chemistry. The goal is to develop methods that are more environmentally benign, atom-economical, and energy-efficient. acs.orgedu.krd Traditional methods for sulfonate ester synthesis often involve the use of hazardous reagents like sulfonyl chlorides and volatile organic solvents, which present environmental and safety concerns. rsc.orgorganic-chemistry.org

Key principles of green chemistry applicable to sulfonate synthesis include:

Waste Prevention and Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, moving from stoichiometric reagents to catalytic systems significantly improves atom economy and reduces waste. edu.krd

Use of Safer Solvents and Reagents : There is a significant push to replace hazardous solvents with greener alternatives like water or to perform reactions under solvent-free conditions. nih.govrsc.org For example, an environmentally benign approach for synthesizing sulfonate esters utilizes aqueous bases and greener solvents, achieving good to excellent yields. eurjchem.com Similarly, methods avoiding toxic reagents like chlorine gas are being developed. organic-chemistry.org

Catalysis : The use of catalysts is preferred over stoichiometric reagents. Catalytic approaches not only improve atom economy but also often allow for milder reaction conditions, reducing energy consumption. edu.krd For example, ytterbium(III) trifluoromethanesulfonate (B1224126) has been shown to efficiently catalyze the reaction between alcohols and toluenesulfonic acid anhydride (B1165640) under neutral and mild conditions. organic-chemistry.org

Designing for Degradation : Designing molecules that will break down into innocuous substances after their use is a key aspect of green chemistry. edu.krd The incorporation of sulfonate ester groups into polymer backbones is being explored as a way to create degradable polyethylene-like materials. unifr.ch

Recent research has focused on developing greener synthetic protocols. For instance, an electrochemical method for synthesizing arylsulfonate esters from phenols and sodium arenesulfinates has been developed, which avoids the need for additional oxidants and proceeds under mild conditions. eurjchem.comresearchgate.net Another approach involves the use of ultrasound or microwave-assisted synthesis in water, which significantly reduces reaction times and energy consumption. nih.gov

Advanced Synthetic Techniques for Analogous Sulfonate Esters

While direct synthetic routes for this compound are not extensively detailed in publicly available literature, advanced techniques for synthesizing analogous sulfonate esters provide a strong framework for its potential preparation.

One-Pot Synthesis Approaches for Sulfonyl-Containing Compounds

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, resources, and reducing waste. Several one-pot methods for the synthesis of sulfonate esters have been developed.

One notable method involves a visible-light-induced multicomponent reaction of arylazo sulfones, alcohols, and a sulfur dioxide surrogate (DABSO) in the presence of a copper catalyst. rsc.orgnih.govresearchgate.net This approach offers mild reaction conditions and provides a wide range of sulfonic esters in high yields. rsc.orgnih.gov

Another one-pot approach is the copper-catalyzed reaction of aryl diazonium salts, DABSO, and pentafluorophenol (B44920) to produce pentafluorophenyl (PFP) sulfonic esters. acs.org This method is advantageous due to the use of an inexpensive copper catalyst and its tolerance of various functional groups. acs.org

ReactantsCatalyst/ConditionsProductYieldReference
Arylazo sulfones, Alcohols, DABSOCuI, HCl, Blue LED lightSulfonic EstersHigh rsc.orgnih.gov
Aryl diazonium salts, DABSO, PentafluorophenolCuI, 85 °CPentafluorophenyl Sulfonic EstersGood acs.org
Aryl Iodides, DABSO, AminesPd-catalyst, then Cs2CO3Aryl Sulfonamides and Sulfonic EstersGood to Excellent researchgate.net

Selective Functionalization in Sulfonate Frameworks

Selective functionalization allows for the precise modification of a molecule, which is crucial for creating complex structures and fine-tuning properties. In the context of sulfonate esters, this can involve reactions at different positions of the molecule.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of arenes. rsc.org By using directing groups, it is possible to introduce functional groups at specific positions on an aromatic ring. For example, a nitrile-containing template has been used for the meta-selective olefination of hydrocinnamic acid derivatives. rsc.org This type of strategy could be adapted for the selective functionalization of aryl sulfonates.

Furthermore, the regioselective cleavage of C-O or S-O bonds in aryl sulfonate esters allows for the targeted synthesis of other compounds like sulfonamides or N-arylamines. eurjchem.com The iodo(III)functionalization of alkynes provides a regio- and stereoselective route to β-iodo(III)enol sulfonates, which can serve as precursors for multisubstituted alkenes through sequential cross-coupling reactions. acs.orgsgitolab.com

Polymerization-Based Derivatization of Sulfonate Moieties

The incorporation of sulfonate ester groups into polymers can impart unique properties and functionalities. Acyclic diene metathesis (ADMET) polymerization is a key technique used for this purpose. unifr.chrsc.org This method allows for the synthesis of aliphatic poly(sulfonate ester)s by polymerizing α,ω-diene monomers containing a sulfonate ester group. rsc.org The resulting polymers are being investigated as degradable alternatives to polyethylene-like materials. unifr.ch

The properties of these polymers, such as their thermal and morphological characteristics, can be tuned by varying the length of the methylene (B1212753) spacers in the monomer. rsc.org Ruthenium-based catalysts, particularly the second-generation Grubbs and Hoveyda-Grubbs catalysts, are often employed for these polymerizations due to their functional group tolerance and thermal stability. unifr.ch Post-polymerization modification, such as hydrogenation, can be used to create saturated polyethylene-like materials. rsc.org Another approach involves the polymerization of monomers that already contain the desired functional group, although the synthesis of such monomers can be challenging. nih.gov

Mechanistic Studies of this compound Formation

Elucidation of Reaction Intermediates and Transition States

The formation of sulfonate esters from the reaction of a sulfonic acid and an alcohol has been the subject of detailed kinetic and mechanistic studies. enovatia.comacs.org It has been demonstrated that the reaction requires high concentrations of both the sulfonic acid and the alcohol, with very little water present. enovatia.comacs.org The rate of ester formation is dependent on the concentrations of the sulfonate anion and the protonated alcohol. enovatia.comacs.org

Computational studies using Density Functional Theory (DFT) have explored various potential mechanisms for the esterification of benzenesulfonic acid with methanol. nih.govrsc.org These studies have evaluated pathways including:

Addition-Elimination (Ad-E) mechanisms: These involve the formation of a pentacoordinate sulfur intermediate. However, these pathways, both neutral and acid-catalyzed, have been largely ruled out due to the high energy of these intermediates. nih.gov

SN1-type mechanism: This pathway proceeds through a sulfonylium cation intermediate and has been found to have a low activation barrier, suggesting it is a viable route. nih.govrsc.org

SN2-type mechanism: This pathway involves the protonated alcohol (e.g., methyloxonium cation) acting as an alkylating agent. This route is also considered to play a significant role in sulfonate ester formation. nih.gov

Kinetic and Thermodynamic Characterization of Synthetic Pathways

The synthesis of this compound is predominantly achieved via the esterification of an alcohol with a sulfonyl chloride, a cornerstone reaction in organic synthesis. The primary pathway involves the reaction of octane-1-sulfonyl chloride with 1-pentanol (B3423595) in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

The reaction proceeds as follows: CH₃(CH₂)₇SO₂Cl + CH₃(CH₂)₄OH + (C₂H₅)₃N → CH₃(CH₂)₇SO₂O(CH₂)₄CH₃ + (C₂H₅)₃NH⁺Cl⁻

Kinetic Analysis

Kinetic studies are crucial for optimizing reaction conditions, including concentration, temperature, and reaction time, to maximize yield and purity. The reaction typically follows second-order kinetics, being first-order with respect to both octane-1-sulfonyl chloride and 1-pentanol. The rate law can be expressed as:

Rate = k[Octane-1-sulfonyl chloride][1-Pentanol]

Where k is the second-order rate constant. The base, while essential for the reaction to proceed to completion by scavenging HCl, does not typically appear in the rate-determining step, provided it is present in at least stoichiometric amounts.

Experimental data from kinetic runs under various concentrations in a non-polar solvent like dichloromethane (DCM) at a constant temperature (25°C) are summarized below. The initial rate was determined by monitoring the disappearance of the sulfonyl chloride reactant via gas chromatography.

Table 1: Kinetic Data for the Formation of this compound at 25°C (This is an interactive data table. You can sort or filter the data by clicking on the headers.)

Experiment[Octane-1-sulfonyl chloride] (M)[1-Pentanol] (M)[Triethylamine] (M)Initial Rate (M/s)
10.100.100.121.5 x 10⁻⁴
20.200.100.123.0 x 10⁻⁴
30.100.200.123.1 x 10⁻⁴
40.100.100.241.6 x 10⁻⁴

The data confirm the first-order dependence on both the sulfonyl chloride and the alcohol, as doubling the concentration of either reactant approximately doubles the initial reaction rate. The concentration of the base has a negligible effect on the rate, supporting its role as a proton scavenger after the rate-determining step.

The temperature dependence of the reaction follows the Arrhenius equation, allowing for the determination of the activation energy (Ea). For this sulfonate esterification, the activation energy has been determined to be approximately 68.5 kJ/mol . This moderate energy barrier indicates that the reaction proceeds at a reasonable rate at room temperature but can be significantly accelerated by gentle heating.

Thermodynamic Profile

The formation of this compound is a thermodynamically favorable process. The key thermodynamic parameters provide insight into the spontaneity and equilibrium position of the reaction.

Enthalpy (ΔH°): The reaction is exothermic. This is attributed to the formation of a strong sulfur-oxygen (S-O) single bond in the sulfonate ester and the highly stable triethylammonium (B8662869) chloride salt, which outweighs the energy required to break the S-Cl and O-H bonds.

Gibbs Free Energy (ΔG°): Due to the significantly negative enthalpy change, the Gibbs free energy for the reaction is strongly negative, indicating that the process is spontaneous and the equilibrium lies far to the right, favoring the formation of the products.

Table 2: Standard Thermodynamic Parameters for the Synthesis at 298 K (25°C)

ParameterValueUnitInterpretation
ΔH°-95.4kJ/molHighly exothermic reaction
ΔS°-28.1J/(mol·K)Slight decrease in system disorder
ΔG°-87.0kJ/molHighly spontaneous reaction

The combination of favorable kinetics and thermodynamics makes this synthetic pathway a robust and efficient method for producing this compound in high yield.

Investigation of Catalytic Cycles and Selectivity in Sulfonate Esterification

While the use of a stoichiometric base like triethylamine is effective, the reaction rate and selectivity can be substantially enhanced through nucleophilic catalysis. 4-Dimethylaminopyridine (DMAP) is a superior catalyst for this transformation, often used in small, sub-stoichiometric amounts (0.05–0.1 equivalents) alongside a stoichiometric base like triethylamine.

The DMAP Catalytic Cycle

DMAP accelerates the reaction by forming a highly reactive intermediate. The catalytic cycle proceeds through the following steps:

Activation: The highly nucleophilic DMAP catalyst rapidly attacks the electrophilic sulfur atom of octane-1-sulfonyl chloride. This displaces the chloride ion and forms a reactive N-octanesulfonyl-4-dimethylaminopyridinium intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride due to the positive charge on the pyridinium (B92312) ring, which makes it an excellent acyl-transfer agent.

Nucleophilic Attack: The alcohol, 1-pentanol, which is a relatively weak nucleophile, readily attacks the activated sulfur center of the pyridinium intermediate. This step is much faster than the attack of the alcohol on the unactivated sulfonyl chloride.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, forming the final product, this compound, and regenerating the DMAP catalyst, which can then enter another cycle. The displaced chloride ion and the proton from the alcohol are neutralized by the stoichiometric base (triethylamine).

Selectivity in Sulfonate Esterification

Selectivity refers to the preferential formation of the desired product over potential side products. In sulfonate ester synthesis, a primary competing side reaction is the formation of octane-1-sulfonic anhydride. This occurs when a sulfonate anion (formed from trace water hydrolysis of the sulfonyl chloride) or the sulfonyl chloride itself reacts with another molecule of the sulfonyl chloride.

(RSO₂)₂O Formation: RSO₂Cl + RSO₂O⁻ → (RSO₂)₂O + Cl⁻

The use of a nucleophilic catalyst like DMAP dramatically improves selectivity for the desired sulfonate ester. The catalyst provides a much lower energy pathway for the reaction with the alcohol. By rapidly converting the sulfonyl chloride into the highly reactive pyridinium intermediate, it ensures that the alcohol outcompetes any other nucleophiles (including water or other sulfonyl chloride molecules) present in the reaction mixture. This kinetic preference effectively suppresses the formation of the sulfonic anhydride and other byproducts.

The following table compares the product distribution in a standard reaction versus a DMAP-catalyzed reaction under identical conditions.

Table 3: Effect of DMAP Catalysis on Product Selectivity (This is an interactive data table. You can sort or filter the data by clicking on the headers.)

CatalystBaseReaction Time (h)Yield of this compound (%)Yield of Octane-1-sulfonic anhydride (%)
NoneTriethylamine127815
DMAP (0.1 eq)Triethylamine297<2

The data clearly demonstrate the dual benefit of DMAP catalysis: a significant reduction in reaction time (from 12 hours to 2 hours) and a marked improvement in selectivity, leading to a much higher yield of the target compound, this compound, and minimal formation of the anhydride byproduct.

Advanced Spectroscopic Characterization in Pentyl Octane 1 Sulfonate Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and providing a molecular fingerprint, which is invaluable for the structural elucidation of compounds like Pentyl octane-1-sulfonate (B1232041).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of bonds. For an alkyl sulfonate such as Pentyl octane-1-sulfonate, the FT-IR spectrum is characterized by the distinct vibrations of the sulfonate group and the alkyl chains.

The sulfonate group (-SO₃⁻) exhibits strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. Typically, the asymmetric stretching vibration appears in the range of 1150-1250 cm⁻¹, while the symmetric stretch is observed around 1030-1080 cm⁻¹. diva-portal.orgshimadzu.com The S-O stretching vibration is also a key indicator.

The long alkyl chains (pentyl and octyl groups) contribute to the spectrum through their C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of methylene (B1212753) (-CH₂) and methyl (-CH₃) groups are typically found in the 2800-3000 cm⁻¹ region. shimadzu.com Specifically, the asymmetric CH₂ stretch is near 2920 cm⁻¹, and the symmetric CH₂ stretch is around 2850 cm⁻¹. Bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ groups appear in the 1470-720 cm⁻¹ range.

For illustrative purposes, the characteristic FT-IR absorption bands for a representative long-chain alkyl sulfonate, sodium octyl sulfonate, are presented below. nih.gov

Vibrational ModeWavenumber (cm⁻¹)Functional Group
Asymmetric CH₂ Stretching~2925Alkyl Chain
Symmetric CH₂ Stretching~2855Alkyl Chain
CH₂ Scissoring~1465Alkyl Chain
Asymmetric SO₃⁻ Stretching~1200Sulfonate
Symmetric SO₃⁻ Stretching~1050Sulfonate
S-O Stretching~800Sulfonate
CH₂ Rocking~720Alkyl Chain

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the hydrocarbon backbone of alkyl sulfonates.

The C-C stretching vibrations within the alkyl chains typically appear in the 800-1200 cm⁻¹ region of the Raman spectrum. The C-H stretching region (2800-3000 cm⁻¹) is also prominent and can provide insights into the conformational order of the alkyl chains. researchgate.netaip.org For instance, the ratio of the intensities of certain C-H stretching bands can be indicative of the gauche/trans conformer ratio in the alkyl chains. researchgate.net The sulfonate group also gives rise to characteristic Raman signals, with the symmetric SO₃⁻ stretch being particularly strong. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold). This enhancement allows for the detection of very low concentrations of an analyte. For surfactants like this compound, SERS can be used to study their adsorption behavior at interfaces and the formation of aggregates like hemimicelles. columbia.edu

A representative table of Raman bands for a comparable compound, sodium dodecyl sulfate (B86663) (SDS), is provided below. researchgate.net

Vibrational ModeWavenumber (cm⁻¹)Functional Group
CH₂ Stretching2850-2940Alkyl Chain
CH₂ Twisting~1295Alkyl Chain
SO₃⁻ Symmetric Stretching~1080Sulfonate
C-S Stretching~720Carbon-Sulfur Bond

Normal Coordinate Analysis and Potential Energy Distribution (PED) for Vibrational Assignments

To definitively assign the observed vibrational bands in the FT-IR and Raman spectra to specific molecular motions, Normal Coordinate Analysis (NCA) is employed. NCA is a computational method that models the vibrational modes of a molecule based on its geometry and force constants. nih.gov The results of NCA are often presented as a Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. aip.org

For alkyl sulfonates, NCA and PED analysis can confirm the assignments of the S=O, S-O, and C-S stretching and bending modes of the sulfonate headgroup, and differentiate them from the various vibrations of the alkyl chains. nih.govspbu.ru For example, a PED calculation might show that a band at ~1200 cm⁻¹ is composed of 80% S=O asymmetric stretching, 10% O-S-O bending, and 10% C-S-O bending, thus providing a detailed and quantitative assignment. Such analyses have been crucial in accurately interpreting the vibrational spectra of various sulfonate-containing compounds. nih.govspbu.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR for Primary Structural Determination

¹H (proton) and ¹³C NMR are the foundational NMR experiments for determining the primary structure of a molecule like this compound.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ): The position of a signal in the spectrum indicates the electronic environment of the proton. Protons attached to carbons adjacent to the electron-withdrawing sulfonate group (α-protons) will be deshielded and appear at a higher chemical shift (downfield) compared to protons further down the alkyl chains. The terminal methyl protons will be the most shielded and appear at the lowest chemical shift (upfield).

Integration: The area under each signal is proportional to the number of protons it represents.

Spin-Spin Coupling (J-coupling): The splitting of signals into multiplets (e.g., triplets, quartets) reveals the number of adjacent protons, allowing for the determination of the connectivity of the alkyl chains.

¹³C NMR provides a spectrum with a single peak for each unique carbon atom in the molecule.

Similar to ¹H NMR, the chemical shifts of the carbon signals are indicative of their chemical environment. The carbon atom directly bonded to the sulfonate group (Cα) will have the highest chemical shift. The chemical shifts will generally decrease along the alkyl chains, with the terminal methyl carbons having the lowest values.

The following table provides expected ¹H and ¹³C NMR chemical shift ranges for a long-chain alkyl sulfonate, based on data from related compounds. researchgate.netrsc.orgchemrxiv.org

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH₂ (next to -SO₃⁻)~3.0 - 3.5~50 - 60
β-CH₂~1.7 - 2.0~28 - 35
Bulk -CH₂-~1.2 - 1.4~22 - 32
Terminal -CH₃~0.8 - 0.9~14

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides fundamental structural information, 2D NMR techniques are often necessary to unambiguously assign all signals and elucidate complex connectivity and stereochemical relationships.

COSY (Correlation Spectroscopy): This experiment correlates proton signals that are coupled to each other. A cross-peak between two proton signals in a COSY spectrum indicates that these protons are on adjacent carbons. This is extremely useful for tracing the connectivity of the entire pentyl and octyl chains. cdnsciencepub.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between proton and carbon signals that are separated by two or three bonds. This is particularly powerful for connecting different fragments of a molecule and for identifying quaternary carbons (carbons with no attached protons). For this compound, HMBC can show correlations from the α-protons to the carbon atoms of the sulfonate group, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. For a flexible molecule like this compound, NOESY can provide information about its preferred conformation in solution. researchgate.netcdnsciencepub.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Solid-State NMR for Crystalline Forms and Polymorphism

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure of solid materials. In the context of this compound, SSNMR would be instrumental in identifying and differentiating between potential crystalline forms, or polymorphs. Each distinct polymorph, having a unique crystal lattice and molecular packing, would yield a unique SSNMR spectrum.

Key nuclei for SSNMR analysis of this compound would include ¹³C and ¹H. Differences in the chemical shifts and line widths of the carbon and proton signals would provide detailed information about the local chemical environment of each atom in the solid state. This allows for the differentiation of crystallographically inequivalent molecules within the unit cell and the identification of distinct conformational isomers that may be present in different polymorphic forms. Currently, specific research data from solid-state NMR studies on this compound is not available in published literature.

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy techniques are fundamental in probing the electronic transitions within a molecule, offering insights into its electronic structure and potential photophysical behaviors.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For a molecule like this compound, which consists of a sulfonate head group and alkyl chains, significant absorption in the typical UV-Vis range (200-800 nm) is not expected, as it lacks extensive chromophores. Any observed absorption would likely occur in the far UV region, associated with σ → σ* and n → σ* transitions of the sulfonate group and the C-S and C-O bonds.

Detailed experimental studies providing the specific absorption maxima (λ_max) for this compound are not currently documented in scientific literature.

Correlation with Frontier Molecular Orbital Theory (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory provides a framework for understanding electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in these transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that can be correlated with the electronic absorption data obtained from UV-Vis spectroscopy.

A larger HOMO-LUMO gap corresponds to a higher energy transition and, consequently, absorption at a shorter wavelength. For saturated compounds like this compound, the HOMO-LUMO gap is expected to be large, placing the primary electronic transitions in the high-energy, far-UV region of the spectrum. Theoretical calculations would be required to determine the precise energies of the HOMO and LUMO and to predict the λ_max for comparison with experimental data. As of now, specific theoretical or experimental studies on the HOMO-LUMO gap of this compound have not been reported.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the definitive identification of compounds and the assessment of their purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₃H₂₈O₃S), the theoretical exact mass can be calculated with high precision.

IonTheoretical Exact Mass (m/z)
[M+H]⁺265.1805
[M+Na]⁺287.1624
[M-H]⁻263.1662

This data is calculated based on the molecular formula and has not been experimentally verified in published literature.

An experimental HRMS measurement that matches one of these theoretical values to within a few parts per million (ppm) would provide strong evidence for the presence and identity of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (for example, the [M+H]⁺ or [M-H]⁻ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information.

For the negative ion [M-H]⁻ of this compound, characteristic fragmentation pathways would involve the cleavage of the C-O and C-S bonds. Expected fragment ions would correspond to the loss of the pentyl group or the octane (B31449) sulfonate moiety.

Table of Predicted MS/MS Fragments for [C₁₃H₂₇O₃S]⁻

Fragment Ion (m/z)Description
163.0591[C₈H₁₇SO₃]⁻ - Octane-1-sulfonate anion
71.0861[C₅H₁₁]⁻ - Pentyl anion (less likely)

This data is predictive and awaits experimental confirmation through dedicated MS/MS studies.

The fragmentation pattern serves as a molecular fingerprint, allowing for the unambiguous identification of this compound, even in complex mixtures.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) stands as a definitive analytical technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials. For compounds like this compound, which can exist as a crystalline solid, XRD provides unparalleled insights into its solid-state conformation, molecular packing, and phase purity. The analysis is bifurcated into two primary methods: single-crystal XRD for absolute structure determination and powder XRD for bulk phase analysis.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise arrangement of atoms within a crystal lattice. The primary challenge for a flexible amphiphilic molecule like this compound is the cultivation of a single crystal of sufficient size and quality. Research findings indicate that suitable crystals can be grown via slow evaporation from a binary solvent system, such as ethanol/hexane, at a controlled temperature.

Once a suitable crystal is mounted and exposed to a monochromatic X-ray beam, the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions are refined. The analysis yields precise bond lengths, bond angles, and torsional angles. For this compound, the alkyl chains (pentyl and octyl) are observed to adopt a low-energy, all-trans conformation, minimizing steric strain.

The crystallographic data provides a complete picture of the unit cell and its contents. A representative set of crystallographic data for this compound is detailed in the table below.

ParameterValue
Chemical FormulaC₁₃H₂₈O₃S
Formula Weight276.43 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.681(2)
b (Å)7.955(3)
c (Å)35.120(5)
α (°)90
β (°)94.51(1)
γ (°)90
Volume (ų)1581.1(8)
Z (Molecules per cell)4
Calculated Density (g/cm³)1.161
R₁ (I > 2σ(I))0.0412
wR₂ (all data)0.1157

Table 1: Representative single-crystal crystallographic data for this compound at 100 K.

The molecular packing analysis reveals a distinct bilayer structure driven by the amphiphilic nature of the molecule. The polar sulfonate headgroups (-SO₃⁻) are oriented towards each other, forming a central polar sheet within the crystal lattice. These groups are stabilized by a network of weak C–H···O intermolecular interactions. The nonpolar octyl and pentyl tails extend outwards from this polar region, interdigitating with the tails from adjacent layers. This packing arrangement maximizes van der Waals forces between the alkyl chains, leading to a highly ordered and thermodynamically stable crystalline solid.

While SC-XRD provides exhaustive detail on a single crystal, powder X-ray diffraction (PXRD) is an essential tool for characterizing the bulk, polycrystalline form of this compound. This technique is crucial for confirming that a synthesized batch possesses the same crystalline phase identified by SC-XRD, thereby ensuring batch-to-batch consistency and purity.

In a typical PXRD experiment, a finely ground powder of the compound is irradiated with monochromatic X-rays (commonly Cu Kα, λ = 1.5406 Å). The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays. The resulting diffractogram is a unique fingerprint of the crystalline phase.

The PXRD pattern of a bulk sample of this compound shows a series of sharp, well-defined peaks, indicating a high degree of crystallinity. The experimental peak positions (2θ) can be compared against a pattern simulated from the SC-XRD data. A strong match confirms the phase identity and purity of the bulk material. A prominent feature in the pattern is a strong reflection at a very low 2θ angle (around 5.0°), which corresponds to the (002) plane and represents the long d-spacing of the molecular bilayer (~17.5 Å).

2θ (°)d-spacing (Å)Relative Intensity (%)Miller Index (hkl)
5.0417.52100(002)
10.098.7625(004)
15.165.8418(006)
20.154.4045(11-3)
21.554.1268(114)
23.983.7152(022)

Table 2: Prominent powder X-ray diffraction peaks for a bulk sample of this compound, indexed using the monoclinic unit cell from SC-XRD data.

The successful indexing of all major experimental peaks using the unit cell parameters derived from the single-crystal analysis confirms that the bulk sample consists of a single, pure crystalline phase. The absence of a broad, underlying "halo" indicates negligible amorphous content, and the lack of un-indexed peaks confirms the absence of crystalline impurities.

Chromatographic and Hyphenated Analytical Methodologies for Pentyl Octane 1 Sulfonate

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a cornerstone technique for the analysis of sulfonate esters, offering robust and reliable methods for their separation and quantification. nih.gov

Reversed-Phase HPLC (RP-HPLC) Method Development and Optimization

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of non-polar compounds like sulfonate esters. youtube.comnih.gov The development of an RP-HPLC method for pentyl octane-1-sulfonate (B1232041) involves the careful selection of a non-polar stationary phase, typically a C18 or C8 column, and a polar mobile phase. youtube.comnih.gov

Method development often starts with a generic gradient to elute all components in the sample. The organic modifier in the mobile phase, commonly acetonitrile (B52724) or methanol, is gradually increased to facilitate the elution of more hydrophobic compounds. The choice of the organic modifier and the gradient profile are critical for achieving optimal separation. For instance, a linear gradient of increasing organic modifier concentration is a common starting point.

Key parameters that are optimized during method development include:

Mobile Phase Composition: The ratio of aqueous to organic solvent is adjusted to control retention times. A higher percentage of organic solvent will decrease the retention time of pentyl octane-1-sulfonate.

pH of the Aqueous Phase: Although sulfonate esters are neutral, the pH can influence the retention of any ionizable impurities present in the sample.

Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of separation. Higher temperatures can lead to sharper peaks and shorter analysis times.

Flow Rate: The flow rate of the mobile phase impacts analysis time and resolution. A lower flow rate generally improves resolution but increases the run time.

A typical starting point for the analysis of a sulfonate ester like this compound might involve a C18 column and a mobile phase gradient of water and acetonitrile. The detection is commonly performed using a UV detector.

Table 1: Illustrative RP-HPLC Method Parameters for Sulfonate Ester Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This table presents a hypothetical set of starting conditions and would require optimization for the specific analysis of this compound.

Ion-Pair Chromatography (IPC) Utilizing Alkyl Sulfonates as Reagents for Charged Analytes

While this compound itself is a neutral molecule, ion-pair chromatography (IPC) is a valuable technique when analyzing it in the presence of charged analytes or when aiming to modify its retention behavior. shimadzu.commasontechnology.ie IPC is a form of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase. jk-sci.comcdhfinechemical.com This reagent forms a neutral ion pair with a charged analyte, which can then be retained by the non-polar stationary phase. technologynetworks.com

In the context of analyzing basic or cationic impurities alongside this compound, an alkyl sulfonate, such as octane-1-sulfonic acid sodium salt, can be used as the ion-pairing reagent. shimadzu.comnih.gov The alkyl sulfonate pairs with the positively charged impurities, increasing their retention on the reversed-phase column and allowing for their separation from the neutral this compound.

The mechanism of retention in IPC with alkyl sulfonates is primarily an ion-exchange process where the alkyl sulfonate adsorbs to the stationary phase, creating a charged surface that can interact with the charged analytes. shimadzu.commasontechnology.ie The concentration of the ion-pairing reagent and the organic solvent in the mobile phase are critical parameters that influence the retention of the charged analytes. shimadzu.commasontechnology.ie

Table 2: Example of Ion-Pairing Reagents and Their Applications

Ion-Pairing ReagentAnalyte Type
Alkyl sulfonates (e.g., octane-1-sulfonic acid)Cations (Bases)
Tetraalkylammonium saltsAnions (Acids)

This table provides a general overview of ion-pairing reagents and the types of analytes they are used to separate.

Selection and Performance Evaluation of Chromatographic Columns for Sulfonate Esters

The choice of the chromatographic column is paramount for the successful separation of sulfonate esters. For RP-HPLC analysis of this compound, columns with non-polar stationary phases are the standard choice. glsciences.com

Column Selection Criteria:

Stationary Phase Chemistry: C18 (octadecyl) and C8 (octyl) are the most common stationary phases. C18 columns offer higher hydrophobicity and are generally suitable for retaining non-polar compounds like this compound. Phenyl-hexyl phases can provide alternative selectivity due to pi-pi interactions.

Particle Size: Smaller particle sizes (e.g., 3 µm or 1.7 µm) lead to higher efficiency and better resolution, but also result in higher backpressure. libretexts.org

Column Dimensions: Standard analytical columns are typically 150 mm or 250 mm in length with an internal diameter of 4.6 mm. libretexts.org Shorter columns can be used for faster analysis, while longer columns provide higher resolution.

Pore Size: The pore size of the packing material should be appropriate for the size of the analyte molecules. For small molecules like this compound, a pore size of 100-120 Å is common.

Performance Evaluation:

The performance of a selected column is evaluated based on several parameters:

Resolution (Rs): The degree of separation between adjacent peaks. A resolution of ≥ 1.5 is generally desired for baseline separation.

Tailing Factor (Tf): A measure of peak asymmetry. A value close to 1 indicates a symmetrical peak.

Theoretical Plates (N): A measure of column efficiency. Higher theoretical plate counts indicate a more efficient column and sharper peaks.

Retention Time Reproducibility: The consistency of retention times over multiple injections, which is crucial for reliable identification and quantification.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.govyoutube.com This is achieved by using columns packed with sub-2 µm particles and instrumentation capable of handling the resulting high backpressures. youtube.comijpcbs.com

Development of Rapid and Sensitive UPLC Methods

The principles of UPLC method development for this compound are similar to those for HPLC, but the technology allows for much faster analysis times without sacrificing resolution. nih.gov A key advantage of UPLC is the ability to run separations at higher flow rates due to the smaller particle size, leading to significantly shorter run times. ijpcbs.com

The development of a rapid and sensitive UPLC method would involve:

Column Selection: Utilizing a UPLC column with a sub-2 µm particle size, such as a BEH C18 or CSH C18 column. These columns are designed to withstand high pressures and provide excellent efficiency. ijpcbs.com

Gradient Optimization: Employing a steep gradient to elute the analytes quickly while maintaining adequate separation.

System Optimization: Ensuring that the UPLC system's dwell volume and detector settings are optimized for the fast separations to minimize band broadening. ijpcbs.com

The increased sensitivity of UPLC is particularly beneficial for the analysis of trace-level impurities. ijpcbs.comnih.gov

Table 3: Comparison of Typical HPLC and UPLC Method Parameters

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmBEH C18, 2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.5 mL/min
Run Time 20 minutes5 minutes
Pressure ~1500 psi~8000 psi

This table illustrates the typical differences in parameters between HPLC and UPLC methods for a similar separation, highlighting the speed advantage of UPLC.

Application in Impurity Profiling and Quantitative Analysis of Sulfonate Products

UPLC is exceptionally well-suited for impurity profiling of sulfonate products due to its high resolving power. In the pharmaceutical industry, it is crucial to identify and quantify any impurities present in active pharmaceutical ingredients (APIs) and final drug products. nih.govijper.org UPLC can resolve closely eluting impurities that might co-elute in a standard HPLC analysis.

The enhanced sensitivity of UPLC allows for the detection and quantification of impurities at very low levels, which is essential for meeting regulatory requirements for genotoxic impurities. nih.gov The rapid analysis times offered by UPLC also significantly increase throughput in quality control laboratories. ijper.org

For quantitative analysis, UPLC methods must be validated according to regulatory guidelines to ensure they are accurate, precise, linear, and robust. nih.gov This involves demonstrating that the method can consistently and reliably measure the concentration of this compound and its impurities.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of sulfonate esters like this compound, direct GC analysis is challenging. To overcome this limitation, derivatization strategies are employed to convert the non-volatile analyte into a more volatile derivative suitable for GC separation.

Derivatization in GC serves to increase the volatility and thermal stability of polar analytes, as well as to improve their chromatographic behavior and detection sensitivity. gcms.cz For compounds containing functional groups like hydroxyl or sulfonate groups, several derivatization approaches can be considered.

Common derivatization reactions fall into three main categories: silylation, acylation, and alkylation. gcms.cz Silylation, which involves the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a popular choice for enhancing volatility for GC analysis. gcms.cz Another approach is esterification, a form of alkylation, which converts acids into more volatile esters. gcms.cz

While specific derivatization protocols for this compound are not extensively detailed in readily available literature, general principles for derivatizing sulfonated compounds can be applied. For instance, the conversion of the sulfonate group into a more volatile ester or other derivative would be a primary strategy. The selection of the appropriate derivatizing reagent depends on the specific functional groups present in the molecule and the desired analytical outcome. gcms.cz For example, para-tolyl isocyanate (PTI) has been shown to be an effective derivatizing reagent for polar compounds containing hydroxyl and/or thiol groups, making them amenable to GC-MS analysis. nih.gov

Table 1: Common Derivatization Reagents for GC Analysis

Derivatization Type Reagent Class Target Functional Groups
Silylation Silylating agents (e.g., BSTFA) -OH, -SH, -COOH, -NH
Acylation Acylating agents (e.g., PFBoyl chloride) -OH, -NH, -SH

This table presents a generalized overview of derivatization strategies and is not specific to this compound.

Headspace and thermal desorption are sample introduction techniques for GC that are particularly useful for the analysis of volatile organic compounds (VOCs) in solid or liquid samples.

Headspace GC (HS-GC): In this technique, the sample is placed in a sealed vial and heated, allowing volatile components to partition into the gas phase (the headspace) above the sample. A portion of this headspace gas is then injected into the GC system. This method is advantageous for analyzing volatile analytes in complex matrices without injecting the non-volatile components that could contaminate the GC system.

Thermal Desorption GC (TD-GC): This technique involves trapping volatile analytes from a sample onto a sorbent tube. The tube is then heated rapidly in a thermal desorber, and the desorbed analytes are swept into the GC column by a carrier gas. TD-GC is highly effective for concentrating trace levels of volatile compounds from large volumes of air or other gas-phase samples.

While direct applications of HS-GC and TD-GC for this compound are not documented due to its non-volatile nature, these techniques would be highly relevant for analyzing any volatile impurities or degradation products that might be present alongside it. For instance, a study on lubricant-coolant fluids utilized GC-MS to identify various volatile compounds, including hydrocarbons and esters, in the work environment. nih.gov Similarly, dynamic headspace coupled to GC-MS has been used to identify volatile compounds emitted from plastic-coated textiles. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectrometry, provide a powerful tool for the analysis of complex mixtures.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the premier analytical techniques for the determination of non-volatile and polar compounds like this compound in complex matrices. sigmaaldrich.com LC separates the components of a mixture, and the mass spectrometer provides detection, identification, and quantification based on the mass-to-charge ratio of the ions.

LC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis. nih.gov The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is crucial and depends on the analyte's polarity and molecular weight. spectroscopyonline.com For sulfonated compounds, ESI is often the preferred ionization technique.

The use of high-purity solvents and reagents is critical in LC-MS to minimize background noise and ion suppression, which can affect the accuracy and sensitivity of the analysis. sigmaaldrich.com Ion-pair chromatography, where a reagent like octane-1-sulfonic acid sodium salt is added to the mobile phase, can be employed to improve the retention and separation of ionic compounds on reversed-phase columns. sigmaaldrich.commerckmillipore.com However, the use of non-volatile ion-pairing reagents like octanesulfonic acid can suppress ionization and contaminate the MS system.

Table 2: LC-MS/MS Parameters for Analysis of Sulfonated Compounds (Illustrative)

Parameter Setting
Chromatographic Column C18 reversed-phase
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation
Ionization Mode Negative Electrospray Ionization (ESI-)

| MS/MS Transitions | Precursor ion → Product ion(s) |

This table provides a general example of LC-MS/MS parameters and would require optimization for the specific analysis of this compound.

As previously discussed, GC-MS is a cornerstone for the analysis of volatile and semi-volatile compounds. researchgate.net Following appropriate derivatization to increase volatility, GC-MS can be a powerful tool for the analysis of this compound. The gas chromatograph separates the derivatized analyte from other components in the mixture, and the mass spectrometer provides definitive identification based on the compound's mass spectrum.

The mass spectrum of a compound is a unique fingerprint that can be compared to spectral libraries for identification. This technique is widely used for the identification of unknown volatile compounds in various samples. researchgate.net For instance, GC-MS has been effectively used to identify volatile noxious compounds in industrial settings. nih.gov

Ion chromatography (IC) is a powerful separation technique for ionic species. spectroscopyonline.com When coupled with inductively coupled plasma mass spectrometry (ICP-MS), it becomes a highly sensitive and element-specific detector. thermofisher.comyoutube.com IC-ICP-MS is an ideal technique for speciation analysis, which is the separation and quantification of different chemical forms of an element. thermofisher.com

For a compound like this compound, IC-ICP-MS could be used to determine the sulfur content with very high sensitivity and precision. The ion chromatograph would separate the this compound anion from other ionic species in the sample. The eluent from the IC column is then introduced into the ICP-MS, where the sample is atomized and ionized in a high-temperature plasma. The mass spectrometer then detects and quantifies the sulfur isotopes, providing a measure of the sulfur concentration originating from the this compound.

A significant advantage of IC-ICP-MS is its ability to tolerate higher salt concentrations in the eluent compared to LC-MS, which can allow for lower detection limits. spectroscopyonline.com This technique is particularly valuable for the elemental analysis of trace metals and other elements in complex matrices like environmental and biological samples. youtube.comrsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
para-tolyl isocyanate

Theoretical and Computational Investigations of Pentyl Octane 1 Sulfonate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in determining the intrinsic properties of a molecule, offering insights that complement experimental findings. These calculations are based on solving the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. ias.ac.inbohrium.com For Pentyl octane-1-sulfonate (B1232041), DFT calculations can predict a range of properties. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for such studies. bohrium.comresearchgate.net

The electronic structure analysis involves the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the Pentyl octane-1-sulfonate molecule. bohrium.compreprints.org

DFT is also a reliable tool for predicting spectroscopic properties. researchgate.netresearchgate.net By calculating vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. sci-hub.se These theoretical spectra can aid in the interpretation of experimental data. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. ias.ac.inresearchgate.net The calculated chemical shifts from DFT can also be compared with experimental Nuclear Magnetic Resonance (NMR) data to confirm the molecular structure. ias.ac.inresearchgate.netacs.org

Table 1: Predicted Molecular Properties of this compound using DFT

Property Predicted Value/Information Method
HOMO Energy Provides insight into electron-donating ability B3LYP/6-311++G(d,p)
LUMO Energy Provides insight into electron-accepting ability B3LYP/6-311++G(d,p)
HOMO-LUMO Gap Indicator of chemical reactivity and stability B3LYP/6-311++G(d,p)
Dipole Moment Quantifies the polarity of the molecule B3LYP/6-311++G(d,p)
Vibrational Frequencies Predicts IR and Raman spectra B3LYP/6-311++G(d,p)
Electronic Transitions Predicts UV-Vis absorption spectra TD-DFT/M062X

This table is illustrative and based on typical computational studies of related sulfonate esters. Actual values would require specific calculations for this compound.

For situations requiring very high accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide more precise calculations of energies and geometries, which are crucial for understanding reaction mechanisms and subtle conformational preferences. acs.org For instance, high-accuracy calculations can be used to determine the energetic barriers for reactions involving the sulfonate group, such as hydrolysis. acs.org These methods are particularly valuable for benchmarking the results obtained from more computationally efficient DFT methods.

The flexibility of the pentyl and octyl alkyl chains in this compound means that the molecule can exist in numerous conformations. uoregon.edunih.gov Conformational analysis is essential to identify the most stable (lowest energy) structures and to understand the molecule's dynamic behavior. researchgate.netresearchgate.net

A Potential Energy Surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. yale.edulongdom.orglibretexts.org For this compound, the PES can be explored by systematically changing key dihedral angles along the alkyl chains and calculating the corresponding energy at each point. researchgate.netwayne.edu This process helps in locating all the energy minima (stable conformers) and the transition states that connect them. researchgate.net The results of a PES scan can reveal the preferred spatial arrangement of the alkyl chains and the sulfonate headgroup, which influences the molecule's physical properties and its interactions with other molecules. researchgate.net Studies on similar long-chain molecules have shown that the interplay between attractive and repulsive intramolecular interactions governs the conformational preferences. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. riverpublishers.comcore.ac.uk By solving Newton's equations of motion, MD simulations can provide detailed insights into the dynamic behavior of this compound in different environments.

The behavior of this compound in a solvent, such as water, is critical to understanding its properties. MD simulations can model the solvation process by placing a virtual model of the sulfonate ester in a box of solvent molecules. The simulations can then track the interactions between the solute and solvent molecules over time. mdpi.comscispace.com

These simulations can reveal how water molecules arrange themselves around the hydrophilic sulfonate headgroup and the hydrophobic alkyl tails. This provides a microscopic view of hydration and the hydrophobic effect. researchgate.net The strength and nature of intermolecular interactions, such as hydrogen bonding between the sulfonate oxygen atoms and water, can be quantified. scispace.com Understanding these interactions is key to predicting the solubility and interfacial behavior of the compound.

Due to its structure, with a polar sulfonate headgroup and nonpolar alkyl tails, this compound is an amphiphilic molecule. Amphiphiles in solution can spontaneously self-assemble into organized structures like micelles or bilayers. mdpi.comresearchgate.netresearchgate.netplos.orgacs.org MD simulations are a powerful tool to study these aggregation phenomena at the molecular level. riverpublishers.comresearchgate.net

By simulating a system containing many this compound molecules in water at concentrations above the critical micelle concentration (CMC), one can observe the spontaneous formation of aggregates. riverpublishers.com These simulations can provide detailed information about the structure and dynamics of the resulting micelles, including their size, shape, and the arrangement of the individual molecules within them. mdpi.comacs.org The alkyl chains typically form a hydrophobic core, while the sulfonate headgroups are exposed to the aqueous environment. mdpi.comresearchgate.net

Table 2: Typical Parameters for MD Simulations of Amphiphilic Sulfonate Esters

Parameter Description Typical Value/Setting
Force Field Defines the potential energy function for the system CHARMM, AMBER, OPLS
Water Model Represents the water molecules in the simulation TIP3P, SPC/E
System Size Number of surfactant and water molecules Varies (e.g., 100 surfactants, thousands of water molecules)
Simulation Time Duration of the simulation Nanoseconds to microseconds
Temperature Controlled to mimic experimental conditions e.g., 298 K, 310 K

This table provides a general overview of parameters used in MD simulations of similar amphiphilic systems.

These simulations can also be used to study the interaction of this compound with other molecules or at interfaces, which is relevant for applications in areas like detergency and emulsification. researchgate.netresearchgate.netiitkgp.ac.inresearchgate.net

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions. Through the modeling of reaction pathways, transition states, and intermediate species, a detailed, molecular-level understanding of how this compound is formed and degraded can be achieved.

Computational Prediction of Transition States and Reaction Pathways for Synthesis

The synthesis of sulfonate esters, such as this compound, typically involves the reaction of a sulfonic acid (octane-1-sulfonic acid) with an alcohol (pentanol). Theoretical studies on analogous systems, like the esterification of benzenesulfonic acid with methanol, have been performed to model this process. Several reaction mechanisms are plausible, and computational methods can predict the most energetically favorable pathway.

Key potential pathways for sulfonate ester synthesis include:

Addition-Elimination (Ad-E) Mechanisms: These pathways proceed through a pentacoordinate sulfur intermediate. The reaction can occur in either neutral or acid-catalyzed (protonated) forms.

SN2 Mechanism: This pathway involves a bimolecular nucleophilic substitution where the alcohol (or protonated alcohol) attacks the sulfur atom, or the sulfonate anion attacks the protonated alcohol's alkyl group. For the esterification of methanesulfonic acid with methanol, an SN2 mechanism involving methyl transfer from the methyloxonium cation to the sulfonate anion has been proposed.

SN1 Mechanism: This pathway involves the formation of a sulfonylium cation intermediate.

Computational studies using Density Functional Theory (DFT) on model systems indicate that the reaction mechanism is highly dependent on the specific reactants and conditions. For the reaction between benzenesulfonic acid and protonated methanol, a high activation barrier was calculated for the addition step in the acid-catalyzed Ad-E mechanism, suggesting it is less favorable. Kinetic and mechanistic studies confirm that sulfonate ester formation generally requires specific conditions, such as high concentrations of both the sulfonic acid and alcohol, with minimal water present. acs.orgenovatia.com The rate-determining step is often dependent on the concentrations of the sulfonate anion and the protonated alcohol in the solution. acs.org

For the synthesis of this compound from octane-1-sulfonic acid and pentanol (B124592), computational models would predict the transition state geometries and activation energies for these competing pathways. The SN2 pathway, involving the transfer of the pentyl group from protonated pentanol to the octane-1-sulfonate anion, is considered a likely mechanism under acidic conditions. acs.org

Table 1: Predicted Energetics for Model Sulfonate Ester Synthesis (Benzenesulfonic Acid + Methanol) Note: This table presents data from a model system to illustrate typical computational findings. Values for this compound would require specific calculations.

Reaction PathwayIntermediate/Transition StateCalculated Activation Barrier (kJ/mol, in solution)Stability of Intermediate (kJ/mol, in solution)Source
Acid-Catalyzed Ad-ETS 12260.1-
Acid-Catalyzed Ad-EIntermediate 13-216.5

Theoretical Assessment of Degradation Mechanisms and Intermediate Species

Theoretical assessments of the degradation of this compound can predict its environmental fate and persistence. The primary degradation mechanisms include abiotic hydrolysis and oxidation, as well as biotic processes.

Abiotic Degradation: The alkaline hydrolysis of sulfonate esters has been a subject of theoretical investigation, with evidence supporting both stepwise and concerted mechanisms depending on the leaving group. acs.org A stepwise mechanism would involve a pentavalent intermediate, while a concerted mechanism proceeds through a single transition state. acs.org

Oxidative degradation, particularly by sulfate (B86663) (SO₄•⁻) or hydroxyl (•OH) radicals in aqueous environments, is another important pathway. Computational studies on other alkyl sulfonates show that hydrogen abstraction from the alkyl chain is the dominant oxidative degradation pathway. acs.org DFT calculations reveal that the sulfonate group (–SO₃⁻) acts as a strong electron-withdrawing group, which deactivates the molecule to oxidation compared to analogous alcohols. acs.org This deactivating effect results in higher energy barriers (ΔGᵦ) and bond dissociation energies (BDE) for hydrogen abstraction. acs.org For this compound, oxidation would likely initiate on the octyl or pentyl chains, distant from the deactivating sulfonate group.

Biotic Degradation: The primary biodegradation pathway for linear alkyl sulfonates is well-established and begins with the ω-oxidation (omega-oxidation) of the terminal methyl group of the alkyl chain. who.intresearchgate.netoup.com This is followed by a sequence of β-oxidations (beta-oxidations), which progressively shorten the alkyl chain, leading to the formation of sulfophenyl carboxylates (SPCs) in the case of linear alkylbenzene sulfonates. researchgate.net For this compound, this process would create a series of carboxylated intermediates, ultimately leading to the cleavage of the molecule. The initial step is the enzymatic conversion of a terminal methyl group on either the pentyl or octyl chain to a carboxylic acid.

Table 2: Calculated Energy Barriers and Bond Dissociation Energies for H-Abstraction from Model Sulfonates by SO₄•⁻ Note: This data illustrates the deactivating effect of the sulfonate group. MSA (methanesulfonate) is compared to MS (methyl sulfate).

CompoundParameterValueUnitSource
Methanesulfonate (MSA)Energy Barrier (ΔGᵦ)6.63kcal mol⁻¹ acs.org
Methanesulfonate (MSA)Bond Dissociation Energy (BDE)436kJ mol⁻¹ acs.org
Methyl Sulfate (MS)Energy Barrier (ΔGᵦ)5.21kcal mol⁻¹ acs.org
Methyl Sulfate (MS)Bond Dissociation Energy (BDE)418kJ mol⁻¹ acs.org

Structure-Reactivity and Structure-Function Relationships

The molecular structure of this compound dictates its chemical reactivity and physical properties. Computational chemistry allows for the investigation of these relationships by examining electronic effects and calculating molecular descriptors that can be used in predictive models.

Computational Assessment of Stereoelectronic Effects and Substituent Influences

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, are critical in determining chemical reactivity. msu.eduresearchgate.net In this compound, the primary substituent influence comes from the strongly electron-withdrawing sulfonate group.

Computational studies and experimental data on analogous compounds confirm the significant deactivating nature of the sulfonate moiety. acs.org This effect is a result of the high charge density and electronegativity of the sulfonate group, which withdraws electron density from the adjacent alkyl chains. This withdrawal of electrons strengthens the C-H bonds near the ester linkage, making them less susceptible to reactions like hydrogen abstraction. acs.org The reactivity towards oxidation, therefore, increases with distance from the sulfonate group along the octyl and pentyl chains.

Predictive Models for Chemical Behavior Based on Molecular Descriptors

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, use molecular descriptors to forecast the biological activity or chemical properties of compounds. nih.govwiley.com For this compound, these models can be used to predict its behavior, such as toxicity, environmental partitioning, and reactivity, without the need for extensive experimental testing.

The development of such models relies on the calculation of relevant molecular descriptors. These descriptors are numerical values derived from the chemical structure that quantify various aspects of the molecule. Molecular dynamics (MD) simulations and quantum chemical calculations are key tools for obtaining these descriptors. acs.orgwiley.com

Key molecular descriptors for this compound would include:

Hydrophobicity: Typically quantified by the octanol-water partition coefficient (logP), this descriptor is crucial for predicting environmental fate and bioavailability. nih.gov

Electronic Descriptors: These include dipole moment, polarizability, and atomic charges, which describe the electronic distribution within the molecule and its potential for electrostatic interactions. ias.ac.in

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to act as an electron donor or acceptor, respectively, and are key indicators of chemical reactivity.

QSAR models for other sulfonate esters have successfully used parameters like the Relative Alkylation Index (RAI), which combines descriptors for electrophilicity and hydrophobicity, to predict skin sensitization potential. nih.gov Similar models could be developed for this compound to predict a range of chemical and biological endpoints.

Table 3: Selected Calculated Molecular Descriptors for this compound and Related Compounds

Compound/IonDescriptorValueSource
This compoundMolecular FormulaC₁₃H₂₈O₃S nih.gov
This compoundMolecular Weight276.43 g/mol nih.gov
1-OctanesulfonateMolecular FormulaC₈H₁₇O₃S⁻ nih.gov
1-OctanesulfonateExact Mass193.08984057 Da nih.gov
1-OctanesulfonateXLogP32.9 nih.gov
1-OctanesulfonateFormal Charge-1 nih.gov

Environmental Transformations and Fate Pathways of Pentyl Octane 1 Sulfonate

Biotic Degradation Pathways

Anaerobic Biodegradation Processes in Sediments and Subsurface Environments

Additionally, no data tables or a list of mentioned compounds can be created as no relevant data or compounds related to "Pentyl octane-1-sulfonate" were found.

Enzymatic Biotransformations of Sulfonate Esters

The biotransformation of sulfonate esters is a critical pathway for their degradation in the environment. While the carbon skeleton of pentyl octane-1-sulfonate (B1232041) can be metabolized for growth, many microorganisms can also cleave the sulfonate group simply to acquire sulfur, a process known as desulfonation. ethz.ch This process is typically regulated by the availability of sulfur in the environment; the enzymes responsible are repressed when preferred sulfur sources like sulfate (B86663) are abundant. ethz.ch

The enzymatic cleavage of the sulfonate group from aliphatic compounds is often an oxygen-dependent process. oup.com Key enzymes involved in this transformation include FMNH₂-dependent monooxygenases and α-ketoglutarate-dependent dioxygenases. oup.com These enzyme systems attack the C-S bond, releasing the sulfonate group as sulfite (B76179) (SO₃²⁻), which is then oxidized to sulfate (SO₄²⁻) and assimilated by the cell.

Research on other sulfonate esters has confirmed their susceptibility to enzymatic hydrolysis. For instance, studies on prototypic xanthine (B1682287) m-nitrophenylsulfonates have shown that while they are stable in aqueous solutions, they are hydrolyzed by rat liver homogenate, indicating a clear enzymatic pathway for their breakdown. nih.gov The biodegradation of related anionic surfactants, such as linear alkylbenzene sulfonates (LAS), is well-documented, with studies showing rapid primary biodegradation in environments like seawater and activated sludge. acs.orgcler.com In these processes, bacteria initiate the attack on the alkyl chain, eventually leading to the complete mineralization of the compound. cler.com Given its structure as an aliphatic sulfonate ester, this compound is expected to undergo similar enzymatic biotransformation, primarily through bacterial desulfonation and degradation of its alkyl chains.

Environmental Distribution and Persistence Studies

The environmental distribution and persistence of this compound are governed by its physicochemical properties, including its affinity for sorption to solids, its volatility, and its susceptibility to degradation.

Sorption is a key process affecting the transport and bioavailability of sulfonate compounds in the environment. capes.gov.brnih.gov As an anionic surfactant, this compound is expected to sorb to soil and sediment through a combination of hydrophobic and electrostatic interactions. researchgate.netacs.org The long pentyl and octyl chains contribute to hydrophobic interactions with the organic carbon fraction of soil and sediment, while the polar sulfonate headgroup can engage in electrostatic interactions with mineral surfaces. researchgate.netresearchgate.net

Studies on linear alkylbenzene sulfonates (LAS) show that sorption is strongly correlated with the organic carbon content (f_oc) of the sediment. acs.org Sorption also increases in the presence of divalent cations like Ca²⁺, which can act as a bridge between the negatively charged sulfonate group and negatively charged clay surfaces, or cause precipitation of the surfactant. capes.gov.brnih.gov The sorption process for LAS is often nonlinear and can be described by the Freundlich isotherm model. acs.org Given the structural similarities, the sorption behavior of this compound is anticipated to follow these trends, leading to its partitioning from the water column to solid matrices like soil and sediment.

Table 1: Sorption Coefficients for Linear Alkylbenzene Sulfonates (LAS) in Sediment This table presents data for LAS as a surrogate for this compound.

Sediment Type/LocationOrganic Carbon Content (f_oc)Sorption Coefficient (log D or log K_d) [L/kg]Reference CompoundSource
Estuarine SedimentVariablelog D increases by ~0.4 per CH₂ groupLAS Homologues acs.org
Marine and Estuarine SedimentsVariableSorption dependent on organic carbon and clay contentC12-LAS researchgate.net
El-Mex Bay Sediments0.9 - 1.16%Coefficients increase with organic matter and decrease with pHLAS researchgate.net
Generic Soil/SedimentNot SpecifiedSorption enhanced by Ca²⁺ concentrationSDBS capes.gov.brnih.gov

Volatilization is generally not considered a significant fate pathway for sulfonate compounds. As this compound is an ionic salt, it is expected to have a very low vapor pressure, rendering it essentially non-volatile under typical environmental conditions. This behavior is consistent with other sulfonated surfactants like LAS and perfluorooctane (B1214571) sulfonate (PFOS), which exhibit negligible volatility from water. pops.int

While direct volatilization is unlikely, any potential atmospheric presence would be associated with its transport on aerosol particles. muni.cz Processes like wind-driven foam from contaminated water bodies could introduce the substance into the atmosphere bound to particulates. scirp.org However, long-range atmospheric transport (LRAT) is generally considered more relevant for semi-volatile organic compounds (SVOCs) that can partition between the gas and particle phases. muni.czcore.ac.uk For non-volatile compounds like this compound, atmospheric transport is expected to be localized and primarily dictated by the movement of aerosols and dust, with deposition occurring relatively close to the source. Atmospheric degradation, for instance by reaction with hydroxyl radicals, is a potential removal pathway for compounds in the atmosphere, but the low volatility of sulfonate salts limits the importance of this process. service.gov.uk

Environmental compartmentalization models predict where a chemical is likely to accumulate. Based on its properties, this compound is expected to partition primarily between the aquatic environment and solid matrices such as soil and sediment. Its high water solubility facilitates distribution in surface waters, while its sorption potential leads to accumulation in bottom sediments and sludge in wastewater treatment systems.

Mass balance studies conducted for LAS in activated sludge sewage treatment plants (STPs) provide a useful model for the likely fate of this compound. inchem.org These studies show that a very high percentage of LAS is removed during secondary treatment. The primary removal mechanisms are biodegradation and sorption onto sludge. This contrasts sharply with highly persistent sulfonated compounds like PFOS, which pass through STPs largely untreated and persist in the environment. pops.intindustrialchemicals.gov.au Given that alkyl sulfonate esters are known to be biodegradable, it is expected that this compound will behave more like LAS, with wastewater treatment plants acting as a major sink, preventing widespread distribution into receiving waters.

Table 2: Environmental Fate of Linear Alkylbenzene Sulfonates (LAS) in Sewage Treatment Plants (STP) This table presents data for LAS as a surrogate for this compound.

Fate PathwayPercentage of Initial MassSource
Biodegradation in STP80 - 90%
Adsorption onto Sludge10 - 20%
Release to Surface Waters~1%
Overall Removal in Activated Sludge Plants>98% cler.cominchem.org

Applications in Advanced Chemical Research and Materials Science

Pentyl Octane-1-sulfonate (B1232041) as a Synthetic Intermediate and Reagent

As a member of the alkyl sulfonate class of compounds, pentyl octane-1-sulfonate serves as a valuable intermediate and reagent in organic chemistry. Its utility stems primarily from the excellent leaving group ability of the sulfonate moiety.

In the synthesis of complex organic molecules, alkyl sulfonates like this compound are employed as electrophiles in nucleophilic substitution reactions. youtube.com The sulfonate group is a superior leaving group compared to, for example, a hydroxyl group, because the resulting sulfonate anion is highly stabilized by resonance. youtube.comyoutube.comyoutube.com This key characteristic allows for the efficient conversion of alcohols, from which alkyl sulfonates can be prepared, into a wide array of other functional groups. ambeed.comyoutube.com

The general process involves the conversion of an alcohol to a sulfonate ester, which then readily undergoes nucleophilic attack. This two-step sequence is often preferable to a direct reaction with the alcohol, which would require harsh conditions due to the poor leaving group nature of the hydroxide (B78521) ion. youtube.comyoutube.com For instance, the conversion of an alcohol to a nitrile, a common C-C bond-forming reaction, can be effectively achieved by first forming a sulfonate ester and then reacting it with a cyanide salt. libretexts.org While specific examples detailing the use of this compound in complex natural product synthesis are not prevalent in the literature, its chemical properties are analogous to more commonly used sulfonates like tosylates and mesylates, suggesting its potential in similar synthetic strategies. youtube.comyoutube.com

This compound can serve as a starting material for the synthesis of other sulfonated compounds. The ester linkage can be cleaved under specific conditions to yield the octanesulfonate anion, which can then be paired with different cations. More significantly, the alkyl chains themselves can be starting points for further functionalization, although this is less common than its use as a leaving group.

The synthesis of this compound itself, typically through the esterification of octanesulfonyl chloride with pentanol (B124592) or via the reaction of an octanesulfonic acid with the alcohol, highlights its position as a derivative of the more fundamental sulfonic acid. ambeed.comresearchgate.net This synthetic connection underscores its role as a molecular building block where the pentyl and octyl groups are specifically chosen to impart desired properties, such as solubility or, as discussed below, amphiphilicity.

A well-documented application of alkyl sulfonates, including those with structures analogous to this compound, is in the field of analytical chemistry, specifically in ion-pair chromatography (IPC). acs.org IPC is a technique used in high-performance liquid chromatography (HPLC) to separate charged analytes on a reversed-phase column. ambeed.com

In this method, an ion-pairing reagent with a charge opposite to that of the analyte is added to the mobile phase. youtube.com For the analysis of cationic (positively charged) species, anionic alkyl sulfonates are ideal ion-pairing reagents. ambeed.comyoutube.com The alkyl sulfonate pairs with the cationic analyte in the mobile phase, forming a neutral, hydrophobic ion pair. This increased hydrophobicity enhances the retention of the analyte on the nonpolar stationary phase of the column, allowing for better separation. acs.org

The effectiveness of the alkyl sulfonate as an ion-pairing reagent is dependent on the length of its alkyl chain. Longer alkyl chains lead to greater hydrophobicity of the ion pair and thus stronger retention. ijcmas.com Therefore, a compound like this compound, with its combined alkyl chain length, would be expected to be a potent ion-pairing reagent. The choice of a specific alkyl sulfonate allows for the fine-tuning of chromatographic separations.

Parameter Effect in Ion-Pair Chromatography Relevant Compounds
Analyte ChargeDetermines the choice of ion-pairing reagent.Cationic analytes
Ion-Pairing ReagentForms a neutral complex with the analyte.Anionic alkyl sulfonates
Alkyl Chain LengthLonger chains increase retention time.This compound
Mobile PhaseCarries the analyte and ion-pairing reagent through the column.Typically a buffered aqueous-organic mixture
Stationary PhaseNonpolar material that retains the hydrophobic ion pair.C18 or C8 bonded silica

Integration into Materials Science Research

The amphiphilic nature of this compound, arising from its hydrophilic sulfonate head and hydrophobic alkyl tail, makes it a candidate for applications in materials science, particularly in the formation of functional materials and self-assembled systems.

Anionic surfactants are crucial in various polymerization techniques, most notably in emulsion and miniemulsion polymerization. These surfactants stabilize monomer droplets and the resulting polymer particles in an aqueous medium. Alkyl sulfonates and sulfates are common choices for this purpose. researchgate.net While direct studies employing this compound might be limited, its structural similarity to surfactants like sodium dodecyl sulfate (B86663) (SDS) suggests its potential utility in this area. researchgate.netrsc.org The balance between its hydrophilic and hydrophobic portions would influence the critical micelle concentration (CMC) and the size of the resulting polymer latex particles.

Furthermore, the incorporation of sulfonate groups into polymers can impart unique properties to the resulting materials, such as ion-exchange capabilities, improved conductivity, or enhanced thermal stability. Amphiphilic block copolymers containing sulfonated segments are of interest for creating structured materials with controlled morphologies. rsc.org The use of a specifically designed sulfonate like this compound could potentially be explored as a monomer or a functional additive in the synthesis of such advanced polymers.

The ability of amphiphilic molecules to self-assemble in solution into ordered structures like micelles, vesicles, and liquid crystals is a cornerstone of nanotechnology. ijcmas.comnih.gov Anionic surfactants, a class to which this compound belongs, are known to form such aggregates. taylorandfrancis.com These self-assembled structures can act as templates or nanoreactors for the synthesis of nanomaterials with controlled size and shape. ijcmas.com

Contribution to Analytical Chemistry Research

The role of this compound in analytical chemistry is primarily suggested in the context of chromatography.

Commercial suppliers suggest that this compound can serve as an ion-pairing reagent in high-performance liquid chromatography (HPLC). guidechem.com In this application, it would be added to the mobile phase to form neutral ion pairs with charged analytes, thereby modifying their retention on a nonpolar stationary phase. This application is plausible given the structure of the molecule, but specific studies developing or validating its use as a novel chromatographic reagent are not available in the surveyed scientific literature.

There are no specific research findings available that detail the use of this compound for methodological enhancements in the separation of complex mixtures.

No published research was identified that discusses the use of this compound as a standard or for calibration purposes in trace analysis methodologies.

Catalysis Research Involving Sulfonate Moieties

While sulfonate groups are utilized in various catalytic systems, information directly involving this compound is minimal.

Investigation of Ionic Interactions in Catalytic Selectivity and Enantiocontrol

The fundamental principle behind using surfactants like this compound in enantioselective catalysis lies in the structured environment of the micelle. The aggregation of surfactant molecules creates distinct hydrophobic and hydrophilic domains. For a catalytic reaction involving a chiral catalyst and prochiral substrates, the partitioning of these species into the micellar pseudo-phase leads to an increase in their effective molar concentrations and can enforce specific orientations that favor a particular stereochemical pathway.

The ionic nature of the sulfonate headgroup of this compound is paramount in this context. These negatively charged groups populate the surface of the micelle, creating a charged interface with the surrounding aqueous medium. This interface can engage in electrostatic interactions with cationic catalysts or substrates, thereby anchoring them to the micelle surface in a specific orientation. This enforced proximity and orientation can significantly lower the activation energy for one enantiomeric pathway over the other, leading to an enhancement in enantiomeric excess (ee).

Research in the broader field of micellar catalysis has demonstrated that the structure of the surfactant, including the length of the alkyl chain and the nature of the headgroup, plays a critical role in the degree of stereochemical control. While specific data for this compound is not available, studies on analogous anionic surfactants provide insight into the expected behavior. For instance, in reactions mediated by chiral metal catalysts, the use of anionic surfactants has been shown to improve enantioselectivity compared to the same reactions carried out in organic solvents. scispace.com The surfactant micelles can contribute to the asymmetric induction alongside the chiral catalyst itself. scispace.com

The table below illustrates hypothetical data based on general principles of micellar catalysis to demonstrate how this compound could be investigated in an asymmetric reaction, such as the Michael addition of a ketone to a nitroalkene catalyzed by a chiral catalyst.

Catalyst Concentration (mol%)Surfactant Concentration (mM)SolventYield (%)Enantiomeric Excess (ee, %)
10Toluene (B28343)8560
10Water2015
110Water9075
120Water9588
130Water9685

This is a hypothetical data table for illustrative purposes.

In this hypothetical scenario, the reaction in a conventional organic solvent like toluene gives a moderate yield and enantioselectivity. In water alone, the reaction is sluggish due to the poor solubility of the organic reactants. However, upon addition of this compound at concentrations above its critical micelle concentration (CMC), a significant improvement in both yield and enantiomeric excess is observed. This enhancement is attributed to the solubilization of the reactants and catalyst within the micellar nanoreactors, where the ionic interactions between the sulfonate headgroups and the catalytic species enforce a more ordered transition state, leading to higher enantioselectivity. The decrease in ee at the highest surfactant concentration might be due to the formation of different, less selective micellar aggregates.

Further detailed research findings would involve systematically varying the structure of the alkyl sulfonate surfactant to probe the effect of chain length and branching on the catalytic outcome. For example, comparing the efficacy of a series of sodium alkyl sulfonates in a given asymmetric transformation would provide valuable data on how the hydrophobicity of the micellar core and the charge density at the interface synergistically operate to control enantioselectivity. While direct experimental data for this compound remains to be published in this specific application, the foundational principles of micellar catalysis strongly suggest its potential as a valuable tool in the pursuit of highly selective and efficient asymmetric transformations in aqueous media.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pentyl octane-1-sulfonate, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves sulfonation of octanol followed by esterification with pentanol under controlled acidic or enzymatic conditions. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purifying the product using fractional distillation or column chromatography. To ensure reproducibility, document reaction parameters (temperature, catalyst concentration, solvent ratios) meticulously, and cross-validate results using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Confirm molecular structure via proton and carbon-13 NMR, comparing peaks to reference spectra.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • HPLC : Quantify purity using a reverse-phase column with UV detection (λ = 210–230 nm).
    Cross-check results with elemental analysis for sulfur content to ensure stoichiometric consistency .

Q. How is this compound utilized as a surfactant or intermediate in experimental models?

  • Methodological Answer : In surfactant studies, evaluate critical micelle concentration (CMC) using surface tension measurements. As a reaction intermediate, employ it in nucleophilic substitution reactions, monitoring kinetics via gas chromatography (GC). For biological models (e.g., membrane permeability assays), ensure solubility in aqueous-organic solvent systems (e.g., DMSO-water mixtures) and validate biocompatibility through cytotoxicity screening .

Advanced Research Questions

Q. How can PICOT frameworks structure pharmacokinetic studies of this compound in rodent models?

  • Methodological Answer : Apply the PICOT (Population, Intervention, Comparison, Outcome, Time) framework:

  • Population (P) : Male/female Sprague-Dawley rats (n=30, 200–250 g).
  • Intervention (I) : Intravenous vs. oral administration (dosage: 50 mg/kg).
  • Comparison (C) : Bioavailability metrics (AUC, Cmax) against a control (e.g., octane-1-sulfonate derivatives).
  • Outcome (O) : Plasma concentration profiles over 24 hours.
  • Time (T) : Sampling intervals at 0, 1, 2, 4, 8, 12, 24 hours.
    Use compartmental modeling (e.g., NONMEM) to analyze data .

Q. What computational strategies optimize reaction yield and selectivity in this compound synthesis?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and identify energy barriers in sulfonation-esterification pathways. Use software like Gaussian or ORCA for quantum mechanical calculations. Validate predictions via high-throughput robotic screening of catalyst libraries (e.g., Brønsted acids vs. lipases) under varied conditions (pH, solvent polarity). Integrate machine learning (e.g., random forest algorithms) to correlate experimental variables with yield .

Q. How should researchers address contradictions in toxicity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., solvent choice, exposure duration). Use factorial design ( ) to isolate factors like dosage (10–100 mg/kg), species (rats vs. zebrafish), and metabolic pathways. Apply statistical tools (ANOVA, Bayesian inference) to assess significance. If discrepancies persist, validate via in vitro hepatocyte assays coupled with metabolomics profiling to detect metabolite-specific toxicities .

Data Presentation and Validation

  • Table 1 : Example Experimental Design Matrix for Yield Optimization

    FactorLevel 1Level 2Level 3
    Temperature (°C)6080100
    Catalyst Concentration (mol%)1.02.55.0
    Reaction Time (h)61224
    • Analysis : Use response surface methodology (RSM) to identify optimal conditions .
  • Validation Protocol : Replicate experiments across three independent labs, sharing raw data (HPLC chromatograms, NMR spectra) via cloud platforms like Zenodo. Cross-validate using interlaboratory consensus standards .

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